

physicochemical characteristics of 2-Chloro-4-cyano-6-fluorobenzoic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-4-cyano-6-fluorobenzoic acid

Cat. No.: B577509

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Characteristics of **2-Chloro-4-cyano-6-fluorobenzoic Acid**

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Limited experimental data is publicly available for **2-Chloro-4-cyano-6-fluorobenzoic acid**. The information presented in this guide is a combination of predicted data and experimental data from closely related compounds. All predicted data is clearly marked.

Introduction

2-Chloro-4-cyano-6-fluorobenzoic acid is a substituted aromatic carboxylic acid. Its structure, featuring a combination of electron-withdrawing groups (chloro, cyano, and fluoro) on the benzoic acid backbone, suggests unique chemical properties and potential for applications in medicinal chemistry and materials science. This guide provides a summary of its known and predicted physicochemical characteristics, along with relevant experimental protocols for similar compounds that can be adapted for its synthesis and analysis.

Physicochemical Properties

The physicochemical properties of **2-Chloro-4-cyano-6-fluorobenzoic acid** are summarized in Table 1. Due to the limited availability of experimental data, many of the listed values are

predicted based on computational models. For comparison, experimentally determined properties of the related compound, 2-Chloro-4-fluorobenzoic acid, are provided in Table 2.

Table 1: Physicochemical Properties of **2-Chloro-4-cyano-6-fluorobenzoic Acid**

Property	Value	Source
IUPAC Name	2-chloro-4-cyano-6-fluorobenzoic acid	PubChem[1]
CAS Number	1258298-29-1	PubChem[1]
Molecular Formula	C ₈ H ₇ ClFNO ₂	PubChem[1]
Molecular Weight	199.57 g/mol	PubChem[1]
Predicted Boiling Point	318.7 ± 42.0 °C	Supplier Data
Melting Point	Not Available	-
Predicted Density	1.57 ± 0.1 g/cm ³	Supplier Data
Predicted pKa	Not Available	-
Predicted Solubility	Not Available	-
Predicted XLogP3	1.9	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	3	PubChem[1]
Rotatable Bond Count	1	PubChem[1]

Table 2: Experimental Physicochemical Properties of 2-Chloro-4-fluorobenzoic Acid

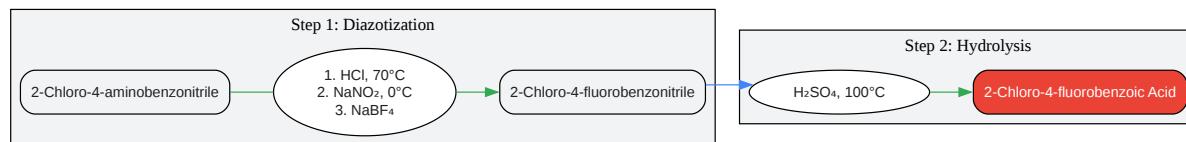
Property	Value	Source
CAS Number	2252-51-9	Sigma-Aldrich
Molecular Formula	C ₇ H ₄ ClFO ₂	PubChem[2]
Molecular Weight	174.56 g/mol	Sigma-Aldrich
Melting Point	181-183 °C	Sigma-Aldrich
Solubility	Soluble in 95% ethanol (50 mg/mL)	Sigma-Aldrich

Synthesis and Experimental Protocols

While a specific experimental protocol for the synthesis of **2-Chloro-4-cyano-6-fluorobenzoic acid** is not readily available in the searched literature, a plausible synthetic route can be inferred from patents detailing the synthesis of the closely related 2-chloro-4-fluorobenzoic acid from 2-chloro-4-aminobenzonitrile[3]. This process involves a diazotization reaction followed by hydrolysis.

Proposed Synthesis of 2-Chloro-4-fluorobenzoic Acid (Adaptable for 2-Chloro-4-cyano-6-fluorobenzoic Acid)

A patented method for synthesizing 2-chloro-4-fluorobenzoic acid involves the diazotization of 2-chloro-4-aminobenzonitrile to generate 2-chloro-4-fluorobenzonitrile, which is then hydrolyzed to the final product[3]. A similar strategy could likely be employed for **2-Chloro-4-cyano-6-fluorobenzoic acid**, starting from a corresponding aminobenzonitrile precursor.


Step 1: Diazotization of 2-chloro-4-aminobenzonitrile to 2-chloro-4-fluorobenzonitrile[3]

- Add 20.0g of 2-chloro-4-aminobenzonitrile and 47.89g of 30% concentrated hydrochloric acid to a 100mL four-necked flask.
- Heat the reaction mixture to 70°C and stir for 30 minutes.
- Cool the solution to 0°C.

- Slowly add a solution of 9.23g of sodium nitrite in 120g of water dropwise over approximately 1 hour, maintaining the temperature at 0°C.
- Continue stirring at 0°C for 30 minutes after the addition is complete.
- Add 28.78g of sodium tetrafluoroborate and stir at temperature for 30 minutes.

Step 2: Hydrolysis of 2-chloro-4-fluorobenzonitrile to 2-chloro-4-fluorobenzoic acid[3]

- In a 100mL four-necked flask, add 5g of 2-chloro-4-fluorobenzonitrile to 35g of a 90% sulfuric acid solution.
- Heat the mixture to 100°C and stir for 4 hours.
- Cool the reaction to room temperature and dilute with 40 mL of water.
- Extract the product three times with 40 mL of dichloromethane.
- Combine the organic phases and remove the solvent under reduced pressure to obtain the crude product.
- The crude product can be further purified by recrystallization or column chromatography.

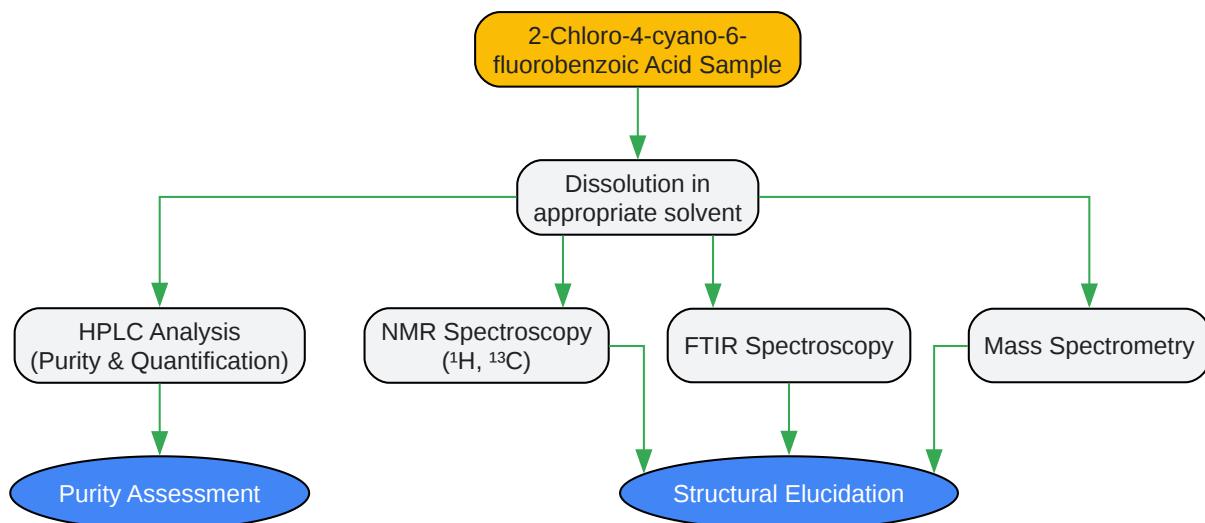
[Click to download full resolution via product page](#)

Caption: Proposed synthetic pathway for 2-chloro-4-fluorobenzoic acid.

Analytical Methodologies

Standard analytical techniques for substituted benzoic acids can be employed for the characterization and purity assessment of **2-Chloro-4-cyano-6-fluorobenzoic acid**.

High-Performance Liquid Chromatography (HPLC)


A reversed-phase HPLC method would be suitable for analyzing this compound.

- Column: A C18 column is generally effective for the separation of benzoic acid derivatives[4].
- Mobile Phase: A gradient of an acidic aqueous solution (e.g., water with phosphoric acid or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol[5].
- Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound (typically around 230-280 nm for benzoic acids)[5].

Spectroscopic Analysis

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with chemical shifts influenced by the electron-withdrawing substituents. The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift (>10 ppm)[6][7].
 - ^{13}C NMR: The carbon NMR spectrum will provide information on the carbon skeleton. The carboxyl carbon is expected to resonate in the range of 165-185 ppm. The chemical shifts of the aromatic carbons will be affected by the attached halogen and cyano groups[8][9][10].
- Infrared (IR) Spectroscopy:
 - The IR spectrum should exhibit a characteristic broad O-H stretching band for the carboxylic acid dimer from approximately 3300 to 2500 cm^{-1} [11][12].
 - A strong C=O stretching absorption is expected between 1760 and 1690 cm^{-1} [10][11][12].
 - The C-O stretching and O-H bending vibrations will also be present in the fingerprint region[11][12].

- A characteristic C≡N stretching vibration should be observable around 2230-2210 cm⁻¹.
- Mass Spectrometry (MS):
 - Mass spectrometry will determine the molecular weight and fragmentation pattern. The presence of a chlorine atom should result in a characteristic M+2 isotope peak with an intensity of about one-third of the molecular ion peak[13][14][15][16].

[Click to download full resolution via product page](#)

Caption: General analytical workflow for the characterization of **2-Chloro-4-cyano-6-fluorobenzoic acid**.

Biological Activity

There is currently no specific information available in the searched literature regarding the biological activity or signaling pathways associated with **2-Chloro-4-cyano-6-fluorobenzoic acid**. However, the presence of fluorine and a cyano group, common moieties in pharmacologically active compounds, suggests potential for biological activity. Fluorination can enhance metabolic stability and binding affinity of molecules[17][18][19]. Benzoic acid derivatives are known to possess a wide range of biological activities, including anticancer

properties[20][21]. Further research is required to elucidate any potential therapeutic applications of this specific compound.

Safety and Handling

Detailed safety information for **2-Chloro-4-cyano-6-fluorobenzoic acid** is not available. However, based on the data for the similar compound, 2-chloro-4-fluorobenzoic acid, and general knowledge of substituted benzoic acids, the following precautions are recommended[22][23][24]:

- Hazard Classifications (for 2-chloro-4-fluorobenzoic acid): Acute toxicity (oral), skin irritation, serious eye damage, and specific target organ toxicity (single exposure, respiratory system) [24].
- Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid breathing dust.
- Storage: Store in a tightly sealed container in a cool, dry place.

It is crucial to consult the Safety Data Sheet (SDS) provided by the supplier for specific handling and safety information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Chloro-4-cyano-6-fluorobenzoic acid | C8H3ClFNO2 | CID 66801412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Chloro-4-fluorobenzoic acid | C7H4ClFO2 | CID 75259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material - Eureka | Patsnap [eureka.patsnap.com]
- 4. helixchrom.com [helixchrom.com]

- 5. Benzoic Acid | SIELC Technologies [sielc.com]
- 6. rsc.org [rsc.org]
- 7. Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. faculty.fiu.edu [faculty.fiu.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. spectrumchemical.com [spectrumchemical.com]
- 23. fishersci.com [fishersci.com]
- 24. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [physicochemical characteristics of 2-Chloro-4-cyano-6-fluorobenzoic acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b577509#physicochemical-characteristics-of-2-chloro-4-cyano-6-fluorobenzoic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com